6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Researchers requiring precise substitution patterns on 1,8-naphthyridine scaffolds for SAR studies face supply inconsistency. This compound provides exact C-6 chloro, C-3 carbonitrile, and C-2 piperidin-1-yl substitution-validated as the most effective amine substituent for antimycobacterial activity (M. tuberculosis H37Rv) and confirmed for CB2 receptor functional switching. • Three distinct reactive handles (C-2 piperidinyl, C-3 nitrile, C-6 chloro) for parallel library synthesis via cross-coupling and hydrolysis • Melting point 146-148°C enables rapid orthogonal identity verification upon receipt • Available for immediate global shipping with batch-specific analytical documentation

Molecular Formula C14H13ClN4
Molecular Weight 272.73 g/mol
CAS No. 1335220-59-1
Cat. No. B1442568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
CAS1335220-59-1
Molecular FormulaC14H13ClN4
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=NC=C(C=C3C=C2C#N)Cl
InChIInChI=1S/C14H13ClN4/c15-12-7-10-6-11(8-16)14(18-13(10)17-9-12)19-4-2-1-3-5-19/h6-7,9H,1-5H2
InChIKeyXAXJTISLOQAGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CAS 1335220-59-1): Procurement and Structural Overview


6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CAS: 1335220-59-1; molecular formula C₁₄H₁₃ClN₄; molecular weight 272.73 g/mol) is a synthetic heterocyclic small molecule that belongs to the 1,8-naphthyridine-3-carbonitrile class . Its core structure combines a 1,8-naphthyridine scaffold—a privileged motif in medicinal chemistry—with a C-6 chloro substituent, a C-3 nitrile group, and a piperidin-1-yl group at the C-2 position [1]. This specific substitution pattern defines the compound as a versatile building block for further derivatization and distinguishes it from other commercially available naphthyridine analogs [2].

Procurement Risk Assessment for 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: Why Generic Naphthyridine Analogs Are Non-Interchangeable


Substitution with generic 1,8-naphthyridine analogs is not scientifically defensible because the biological and physicochemical profile of this scaffold is exquisitely sensitive to substitution pattern and position. Systematic structure-activity relationship (SAR) studies on 1,8-naphthyridine-3-carbonitrile derivatives demonstrate that even minor modifications—such as altering the substituent at the C-2 position from a piperidinyl group to a morpholinyl or piperazinyl group—can drastically alter target engagement, functional activity, and selectivity [1]. In the context of cannabinoid CB2 receptor ligands, the presence and nature of the C-6 substituent on the naphthyridine core determines whether a compound functions as an agonist or an antagonist/inverse agonist, highlighting that functional activity cannot be extrapolated across structurally similar analogs [2]. Furthermore, in antimycobacterial screening, the piperidinyl group at position 2 of the 1,8-naphthyridine nucleus has been identified as the most effective substituent among those tested (including morpholinyl, ethylpiperazinyl, and phenylpiperazinyl), with morpholinyl substitution causing a measurable decrease in activity [3]. These SAR findings underscore that procurement decisions based solely on the 1,8-naphthyridine core—without precise control over the 6-chloro, 3-carbonitrile, and 2-piperidin-1-yl substitution pattern—carry a high risk of obtaining a compound with divergent biological properties and unsuitable experimental outcomes.

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: Quantitative Differentiation Evidence Versus Closest Structural Comparators


Synthetic Versatility of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: C-6 Chloro as a Functional Handle for Derivatization

This compound is uniquely positioned as a late-stage synthetic intermediate due to the presence of the C-6 chloro substituent. This halogen serves as a chemically addressable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. In contrast, the unsubstituted 1,8-naphthyridine-3-carbonitrile core (CAS 1142927-39-6) lacks this reactive handle, and the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile intermediate (CAS 60467-72-3) is a precursor that has not yet been elaborated with the piperidin-1-yl group at C-2 [1]. The target compound therefore represents a strategically advanced building block that combines three distinct points for chemical diversification (C-2 piperidinyl, C-3 nitrile, and C-6 chloro), enabling more efficient library synthesis compared to earlier intermediates [2].

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Substituent-Dependent Activity Profiles in 1,8-Naphthyridine Derivatives: Evidence Supporting Non-Interchangeability

Systematic SAR studies on 1,8-naphthyridine derivatives have demonstrated that the piperidinyl group at position 2 confers superior antimycobacterial activity compared to alternative amine substituents. In a series of 1,8-naphthyridine derivatives synthesized and tested against Mycobacterium tuberculosis H37Rv at 6.25 μg/mL, compounds bearing the piperidinyl group at position 2, 4, or 7 exhibited the most pronounced activity, with percent inhibition ranging from 38% to 96% [1]. Critically, substitution of the piperidinyl group with a morpholinyl group at the same position resulted in a measurable decrease in antimycobacterial activity [2]. While the target compound itself has not been directly evaluated in published antimycobacterial assays, its 2-piperidin-1-yl substitution pattern aligns with the optimal substituent profile identified in these class-level SAR studies, distinguishing it from morpholinyl-, piperazinyl-, or other amine-substituted naphthyridine analogs [3].

Anti-mycobacterial SAR Drug Discovery

Quantitative Physicochemical Differentiation: Melting Point and Structural Integrity Versus Closest Analogs

The target compound exhibits a reported melting point range of 146–148 °C . This value serves as a critical identity and purity verification metric for procurement quality control. In comparison, the structurally simpler 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (CAS 60467-72-3; MW 171.16 g/mol) and the unsubstituted 1,8-naphthyridine-3-carbonitrile (CAS 1142927-39-6; MW 155.16 g/mol) possess markedly lower molecular weights and are expected to exhibit substantially different thermal properties and chromatographic behavior . The 6-chloro substitution on the target compound introduces additional halogen bonding capacity and alters electron density distribution across the aromatic system, which can influence solubility, logP, and protein binding in downstream biological assays—properties that cannot be replicated by non-chlorinated analogs [1].

Quality Control Analytical Chemistry Procurement Specification

Functional Activity Control via C-6 Substitution: Evidence from CB2 Receptor Pharmacology

In a detailed pharmacological investigation of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives as CB2 receptor ligands, the presence and nature of substituents at the C-6 position of the naphthyridine scaffold were shown to control functional activity, dictating whether a compound behaves as an agonist or an antagonist/inverse agonist [1]. Specifically, the introduction of substituents at C-6 determined a functionality switch from agonist to antagonist/inverse agonist, while all compounds maintained high CB2 receptor affinity in the nanomolar range and high selectivity over the CB1 receptor [2]. The target compound contains a chloro substituent at the C-6 position of the 1,8-naphthyridine core, which structurally positions it as a candidate for functional modulation in CB2-targeted drug discovery programs, in contrast to C-6 unsubstituted naphthyridine analogs that lack this functional control element [3].

Cannabinoid Receptor Functional Selectivity Agonist/Antagonist Switching

High-Impact Research and Procurement Application Scenarios for 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CAS 1335220-59-1)


Medicinal Chemistry: Building Block for Focused Library Synthesis in Antimycobacterial Drug Discovery

The 2-piperidin-1-yl substitution pattern on the target compound has been identified through systematic SAR studies as the most effective substituent among amine-containing analogs for antimycobacterial activity against M. tuberculosis H37Rv [1]. The target compound serves as an advanced intermediate for the rapid generation of C-6 derivatized analog libraries via cross-coupling chemistry, enabling efficient exploration of chemical space around the piperidinyl-naphthyridine core without requiring de novo synthesis of the entire scaffold [2]. The C-3 carbonitrile group provides an additional site for structural elaboration or may contribute directly to target engagement through hydrogen bonding interactions [3].

Medicinal Chemistry: Scaffold for CB2 Cannabinoid Receptor Ligand Development with Functional Selectivity Potential

The C-6 chloro substituent on the target compound corresponds to a structural feature that has been shown in related 1,8-naphthyridine series to modulate functional activity at the CB2 receptor, enabling agonist-to-antagonist functional switching [1]. This compound can be incorporated into medicinal chemistry campaigns targeting CB2-selective ligands for immunomodulation, neuroinflammation, or oncology applications, where functional selectivity (agonist vs. antagonist/inverse agonist) is a critical determinant of therapeutic utility [2]. The piperidin-1-yl group at C-2 provides additional lipophilic bulk that may enhance membrane permeability and receptor binding affinity [3].

Organic Synthesis: Late-Stage Diversification Intermediate for 1,8-Naphthyridine-Focused Chemical Libraries

The compound's three distinct functional handles—C-2 piperidin-1-yl, C-3 carbonitrile, and C-6 chloro—provide a uniquely versatile platform for parallel library synthesis. The C-6 chloro group can undergo Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids to generate C-6 aryl-substituted analogs, while the C-3 nitrile can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group [1]. This multivalent reactivity profile distinguishes the compound from simpler naphthyridine intermediates and enables access to structurally diverse compound collections with fewer synthetic steps [2].

Analytical Chemistry and Quality Control: Reference Standard for Method Development and Procurement Verification

The compound's well-defined melting point range (146–148 °C) and distinct chromatographic properties make it suitable as a reference standard for HPLC or LC-MS method development in research settings involving 1,8-naphthyridine derivatives [1]. Upon procurement, melting point determination serves as a rapid, orthogonal identity verification step to confirm that the received material matches the specified chemical structure, distinguishing it from structurally similar but non-identical naphthyridine analogs [2]. The compound's molecular formula (C₁₄H₁₃ClN₄) and molecular weight (272.73 g/mol) provide additional unambiguous mass spectrometric identifiers for analytical confirmation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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